Doxycycline monohydrate

Descripción general

Descripción

Doxycycline monohydrate is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is used to treat a variety of bacterial infections, including respiratory and urinary tract infections, acne, chlamydia, Lyme disease, and more . It is known for its high degree of lipid solubility and low affinity for calcium binding, making it highly stable in normal human serum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Doxycycline monohydrate is synthesized from oxytetracycline through a series of chemical reactions. The process involves the selective reduction of oxytetracycline followed by methylation and hydroxylation steps. The reaction conditions typically include the use of reducing agents, methylating agents, and hydroxylating agents under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes followed by chemical modification. The fermentation process involves the cultivation of Streptomyces species, which produce oxytetracycline. This is then chemically modified to produce this compound. The final product is purified through crystallization and filtration techniques .

Análisis De Reacciones Químicas

Types of Reactions: Doxycycline monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions include various doxycycline derivatives, which may have different pharmacological properties and applications .

Aplicaciones Científicas De Investigación

Treatment of Bacterial Infections

Doxycycline monohydrate is primarily indicated for treating various bacterial infections, including:

- Respiratory Infections : Effective against pathogens such as Mycoplasma pneumoniae and Haemophilus influenzae, it is used to treat pneumonia and bronchitis .

- Sexually Transmitted Infections : It is effective in treating infections caused by Chlamydia trachomatis and has shown efficacy in preventing sexually transmitted infections when used as post-exposure prophylaxis .

- Skin Conditions : Doxycycline is commonly prescribed for acne and rosacea due to its anti-inflammatory properties and ability to reduce bacterial load on the skin .

Prevention of Malaria

This compound is recommended for malaria prophylaxis, particularly for travelers visiting areas where malaria transmission is prevalent. Its use can significantly reduce the risk of contracting the disease .

Treatment of Specific Infections

The compound is also indicated for several specific infections:

- Rickettsial Infections : Doxycycline is the first-line treatment for diseases such as Rocky Mountain spotted fever, typhus, and Q fever .

- Anthrax and Plague : It is used to treat or prevent anthrax and plague, especially in bioterrorism scenarios .

- Other Bacterial Infections : Effective against various gram-positive and gram-negative bacteria, doxycycline treats infections caused by Escherichia coli, Klebsiella, and others .

Case Study 1: Rosacea Treatment

A 51-year-old woman with rosacea was treated with this compound 100 mg twice daily after previous treatments failed. Within nine days, she developed two concurrent skin rashes, highlighting potential adverse reactions associated with doxycycline use .

Case Study 2: Hyperpigmentation

A healthy 40-year-old man developed facial hyperpigmentation after starting doxycycline for acne treatment. This case emphasizes the importance of monitoring side effects during treatment .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Bacterial Infections | Respiratory infections, STIs, skin conditions | Broad-spectrum effectiveness |

| Malaria Prevention | Prophylaxis for travelers | Reduces infection risk |

| Rickettsial Infections | Rocky Mountain spotted fever, Q fever | First-line treatment |

| Anthrax/Plague | Treatment/prevention in bioterrorism scenarios | Critical in emergencies |

Mecanismo De Acción

Doxycycline monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death . Additionally, this compound has anti-inflammatory properties and can inhibit matrix metalloproteinases .

Comparación Con Compuestos Similares

Tetracycline: The parent compound from which doxycycline is derived. It has a similar mechanism of action but differs in its pharmacokinetic properties.

Minocycline: Another tetracycline derivative with a broader spectrum of activity and better penetration into tissues.

Oxytetracycline: The precursor to doxycycline, used in similar applications but with different stability and solubility properties.

Uniqueness of Doxycycline Monohydrate: this compound is unique due to its high lipid solubility, low calcium binding affinity, and stability in human serum. These properties contribute to its effectiveness in treating a wide range of infections with fewer side effects compared to other tetracyclines .

Actividad Biológica

Doxycycline monohydrate, a member of the tetracycline antibiotic family, is widely recognized for its antibacterial properties. However, its biological activity extends beyond mere antimicrobial effects, encompassing anti-inflammatory and tissue-healing capabilities. This article delves into the multifaceted biological activities of this compound, supported by diverse research findings and case studies.

Doxycycline exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome's A site, thereby halting protein elongation necessary for bacterial survival . In addition to its antimicrobial action, doxycycline possesses significant anti-inflammatory properties. It inhibits matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation, and reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α .

Anti-Inflammatory Effects

Doxycycline's anti-inflammatory effects have been documented in various studies. For instance, it has been shown to reduce inflammation in models of diabetic retinopathy by inhibiting retinal microglial activation . A clinical trial involving patients with non-proliferative diabetic retinopathy demonstrated that a daily dose of doxycycline improved foveal sensitivity compared to a placebo, suggesting a potential role in preserving retinal function through its anti-inflammatory properties .

Table 1: Summary of Doxycycline's Biological Activities

Case Studies

- Wound Healing in Animal Models : A study on Wistar rats demonstrated that doxycycline hyclate significantly improved skin wound healing through enhanced macrophage activity and reduced inflammatory markers such as COX-2 and PGE2. The treatment resulted in increased cellularity and vascularization at the wound site, indicating its potential as a therapeutic agent in wound management .

- Adverse Reactions : A case report highlighted a 51-year-old woman who developed dual cutaneous adverse reactions after initiating treatment with this compound for rosacea. This underscores the importance of monitoring for side effects even when using doxycycline for its therapeutic benefits .

- Ehrlichia Canis Infection : In veterinary medicine, doxycycline has been effective against Ehrlichia canis infections in dogs. A case study reported successful recovery from severe clinical signs following treatment with doxycycline, illustrating its therapeutic efficacy in infectious diseases .

Clinical Applications

This compound is utilized in various clinical settings due to its broad spectrum of activity:

- Dermatology : Commonly prescribed for acne and rosacea due to its anti-inflammatory properties.

- Ophthalmology : Investigated for its potential benefits in diabetic retinopathy.

- Infectious Diseases : Effective against a range of bacterial infections including those caused by Rickettsia and Chlamydia.

Propiedades

IUPAC Name |

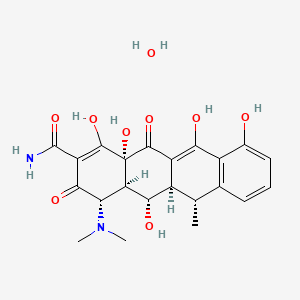

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKWRPSUNUOXKJ-CVHRZJFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

564-25-0 (Parent) | |

| Record name | Doxycycline monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401045241 | |

| Record name | Doxycycline monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17086-28-1 | |

| Record name | Doxycycline monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxycycline monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXYCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12000U13O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Doxycycline monohydrate?

A1: this compound, a tetracycline antibiotic, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.

Q2: Beyond its antibacterial effects, are there other notable downstream effects of this compound?

A3: this compound has been shown to possess anti-inflammatory properties, attributed in part to its ability to inhibit matrix metalloproteinases (MMPs). [] MMPs are enzymes involved in the breakdown of extracellular matrix proteins, playing a role in inflammation and tissue remodeling. This compound's inhibition of MMPs may contribute to its efficacy in treating conditions like rosacea and periodontitis. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H24N2O8·H2O, and its molecular weight is 482.46 g/mol. [, ]

Q4: How does the monohydrate form of Doxycycline differ from the hyclate form in terms of structure and properties?

A5: Both this compound and hyclate are salts of Doxycycline, differing in their counterions and hydration states. [] this compound is a simple monohydrate of the Doxycycline base, while Doxycycline hyclate is a hydrochloride salt hemiethanolate hemihydrate. [] This difference in structure leads to variations in properties such as solubility, dissolution rate, and bioavailability. [] this compound has been reported to have lower solubility and slower dissolution rate compared to the hyclate form. []

Q5: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A5: Different formulation strategies can be employed, including:

- Particle size reduction: Decreasing particle size can enhance the dissolution rate and bioavailability of poorly soluble drugs like this compound. []

- Solid dispersion: Formulating this compound as a solid dispersion in a suitable carrier can improve its solubility and dissolution rate. []

- Complexation: Complexation with cyclodextrins, for example, can enhance the solubility and bioavailability of this compound. []

- Prodrugs: Prodrug approaches involve modifying the this compound molecule to improve its physicochemical properties, such as solubility or permeability. []

Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A8: * Absorption: this compound is well-absorbed after oral administration, with peak plasma concentrations achieved within 2-4 hours. [, ] Food minimally affects its absorption. []* Distribution: It is widely distributed throughout the body, including tissues, organs, and fluids. [] It exhibits high concentrations in bile, liver, kidney, and prostate. []* Metabolism: this compound undergoes minimal metabolism in the liver. []* Excretion: The majority of the drug is excreted unchanged in feces, with a small portion excreted in urine. []

Q7: Does the presence of food affect the absorption of this compound?

A9: Food has minimal impact on the absorption of this compound. [] This makes it a convenient antibiotic, as it can be taken with or without meals without significantly affecting its efficacy.

Q8: What infections is this compound commonly used to treat?

A8: this compound is a broad-spectrum antibiotic effective against a variety of bacterial infections, including:

- Respiratory tract infections: Pneumonia, bronchitis, sinusitis []

- Urinary tract infections: Cystitis, pyelonephritis []

- Skin and soft tissue infections: Cellulitis, impetigo, acne []

- Sexually transmitted infections: Chlamydia, gonorrhea, syphilis [, ]

- Tick-borne diseases: Lyme disease, Rocky Mountain spotted fever []

Q9: Can this compound be used to prevent malaria?

A11: Yes, this compound is effective for malaria prophylaxis. [, , ] It is typically taken daily, starting 1-2 days before travel to a malaria-endemic area and continuing for 4 weeks after leaving the area. []

Q10: Has this compound shown efficacy in treating rosacea?

A12: Yes, both oral and topical formulations of Doxycycline have been found to be effective in treating rosacea, primarily due to its anti-inflammatory properties. [, ] It is thought to target the inflammatory component of rosacea by inhibiting MMPs and reducing pro-inflammatory cytokines. []

Q11: What are the known mechanisms of bacterial resistance to this compound?

A11: Resistance to this compound can develop through mechanisms such as:

- Efflux pumps: Bacteria can develop efflux pumps that actively remove the drug from the cell, preventing it from reaching its target. []

- Ribosomal protection proteins: Some bacteria produce proteins that bind to the ribosome and prevent this compound from binding. []

- Enzymatic inactivation: A few bacterial species can produce enzymes that inactivate this compound. []

Q12: What are some potential long-term effects associated with this compound use?

A12: Long-term or repeated use of this compound can lead to:

- Antibiotic resistance: Overuse or inappropriate use of antibiotics can contribute to the development of antibiotic-resistant bacteria. []

- Disruption of gut microbiota: Like other antibiotics, this compound can disrupt the balance of gut bacteria, potentially leading to gastrointestinal issues. []

- Photosensitivity: this compound can increase sensitivity to sunlight, making it important to take precautions when exposed to sunlight. []

Q13: What analytical methods are commonly used for the detection and quantification of this compound?

A13: Several analytical techniques are employed, including:

- High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating, identifying, and quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, ]

- Spectrophotometry: This technique relies on the absorbance or transmission of light through a solution containing this compound. It can be used for both qualitative and quantitative analysis. [, ]

- Microbiological assay: This method utilizes the inhibitory effect of this compound on the growth of susceptible bacteria to determine its concentration. []

Q14: Are there any ongoing research efforts to develop novel drug delivery systems for this compound?

A14: Yes, research is ongoing to develop improved drug delivery systems for this compound, such as:

- Nanoparticles: Encapsulating this compound in nanoparticles can potentially enhance its delivery to target tissues, improve its stability, and reduce side effects. []

- Hydrogels: this compound-loaded hydrogels are being investigated as a topical delivery system for skin conditions like atopic dermatitis. []

- Electrospun fibers: Electrospinning has been explored as a method for creating nanofibrous mats containing this compound for controlled drug release applications. [, ]

Q15: What are some alternatives and substitutes for this compound?

A15: Depending on the specific infection being treated, alternative antibiotics belonging to different classes may be considered:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.